(2-Thienylmethyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-ylmethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWCEPFCGHPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Thienylmethyl Hydrazine
Nucleophilic Character of the Hydrazine (B178648) Moiety
The hydrazine moiety in (2-thienylmethyl)hydrazine, with its two adjacent nitrogen atoms each bearing a lone pair of electrons, is inherently nucleophilic. The terminal nitrogen atom (NH2) is generally the more reactive site for nucleophilic attack due to reduced steric hindrance compared to the nitrogen atom directly attached to the thienylmethyl group. The electron-donating nature of the thienyl ring can further influence the nucleophilicity of the hydrazine group. This inherent nucleophilicity is fundamental to its reactivity, particularly in reactions involving electrophilic centers. For instance, the hydrazine can readily participate in nucleophilic substitution or addition reactions.
Condensation Reactions of this compound
A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with carbonyl compounds. These reactions are fundamental in forming new carbon-nitrogen double bonds, leading to the synthesis of a wide array of derivatives.
Formation of Hydrazones with Carbonyl Compounds
This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. wikipedia.orgresearchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The general mechanism involves the attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Subsequent elimination of a water molecule yields the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net
The reaction of 2-thienylacetic acid hydrazide with various aromatic aldehydes has been shown to produce N-arylidene hydrazides, which are a class of hydrazones. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent. researchgate.net The resulting hydrazones are often crystalline solids and can be characterized by spectroscopic methods such as IR and NMR. researchgate.net
A variety of aldehydes and ketones can be employed in this condensation reaction, leading to a diverse library of (2-thienylmethyl)hydrazone derivatives. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired products. nih.gov
| Carbonyl Compound | Hydrazone Product | Reference |
| Aromatic Aldehydes | N-Arylidene-(2-thienylmethyl)hydrazines | researchgate.net |
| Various Aldehydes and Ketones | Corresponding (2-Thienylmethyl)hydrazones | wikipedia.org |
Chemical Stability and Hydrolytic Behavior of Hydrazone Linkages
Hydrazone linkages, while relatively stable, are susceptible to hydrolysis, particularly under acidic conditions. wikipedia.orgresearchgate.net The hydrolysis reaction is essentially the reverse of the condensation reaction, cleaving the C=N bond to regenerate the parent hydrazine and carbonyl compound. wikipedia.org
The stability of the hydrazone bond is influenced by several factors, including the electronic and steric properties of the substituents on both the carbonyl and hydrazine components. Generally, hydrazones are more stable to hydrolysis than imines but less stable than oximes. nih.gov The increased stability of hydrazones compared to imines is attributed to the electron-donating effect of the adjacent nitrogen atom, which reduces the electrophilicity of the imine carbon. researchgate.netnih.gov
The hydrolytic stability of hydrazones is pH-dependent, with the rate of hydrolysis typically increasing in acidic solutions. nih.govresearchgate.net This is because the mechanism of hydrolysis is acid-catalyzed, involving protonation of the imine nitrogen, which makes the imine carbon more susceptible to nucleophilic attack by water. nih.gov Some hydrazones have been found to be stable at neutral (pH 7.4) and slightly alkaline (pH 9.0) conditions but hydrolyze under strongly acidic (pH 2.0) or highly alkaline (pH 13.0) environments. researchgate.net
Cyclization Pathways Leading to Heterocyclic Systems
This compound serves as a key precursor in the synthesis of various heterocyclic compounds. The presence of the reactive hydrazine moiety allows for its participation in cyclization reactions with appropriate electrophiles, leading to the formation of stable five- and six-membered rings.
Synthesis of Pyrazoles and Pyrazolones from Appropriate Electrophiles
Pyrazoles and their derivatives are an important class of N-heterocycles. A common synthetic route to pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com In the context of this compound, reaction with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, would lead to the formation of a pyrazole (B372694) ring. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. youtube.combeilstein-journals.org
Pyrazolones, which are tautomers of hydroxypyrazoles, can also be synthesized from hydrazines. researchgate.net The reaction of a hydrazine with a β-ketoester is a well-established method for preparing pyrazolones. innovareacademics.in For example, new hydrazones of antipyrine (B355649) have been prepared by reacting 4-aminophenazone with chloroacetyl chloride and hydrazine hydrate (B1144303), followed by condensation with aromatic aldehydes. nih.gov While not directly starting from this compound, this illustrates the general synthetic strategy.
The regioselectivity of the cyclization can sometimes be a challenge in pyrazole synthesis, leading to mixtures of isomers. However, specific reaction conditions and the nature of the substituents can influence the outcome. beilstein-journals.orggoogle.com
| Electrophile | Heterocyclic Product | General Method | Reference |
| 1,3-Dicarbonyl Compounds | Pyrazoles | Condensation and cyclization | youtube.combeilstein-journals.org |
| β-Ketoesters | Pyrazolones | Condensation and cyclization | researchgate.netinnovareacademics.in |
Formation of Oxadiazoles and Thiadiazoles
This compound derivatives can be utilized in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are five-membered aromatic rings containing two nitrogen atoms and either an oxygen or a sulfur atom.
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazine precursors. farmaciajournal.comthieme-connect.de While not a direct reaction of this compound itself, its acylated derivatives can serve as these precursors. For instance, N-(2-thenoyl)-N'-aroylhydrazines can be cyclized in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. farmaciajournal.com Another approach involves the oxidative cyclization of acylhydrazones. thieme-connect.dejetir.org
Similarly, 1,3,4-thiadiazoles can be synthesized from hydrazine derivatives. One common method involves the reaction of acylhydrazides with a source of sulfur, such as carbon disulfide, followed by cyclization. nih.gov For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be synthesized from hydrazine hydrate and carbon disulfide. eprajournals.com This can then be further reacted to introduce other substituents. Another route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized. nih.gov The synthesis of 2-amino-1,3,4-thiadiazole-5-thiol has also been reported as a precursor for more complex thiadiazole derivatives. uokerbala.edu.iq
| Precursor derived from this compound | Reagents | Heterocyclic Product | Reference |
| N-Acyl-(2-thienylmethyl)hydrazone | Oxidizing Agent | 1,3,4-Oxadiazole | thieme-connect.dejetir.org |
| (2-Thienylmethyl)acetylhydrazide | Carbon Disulfide | 1,3,4-Thiadiazole-2-thione | nih.gov |
| (2-Thienylmethyl)acetylhydrazide | Isothiocyanate | 1,3,4-Thiadiazole-2-amine | nih.gov |
Development of Triazole Derivatives
This compound and its immediate precursors, such as 2-thiopheneacetic acid hydrazide, serve as valuable starting materials for the synthesis of a variety of 1,2,4-triazole (B32235) derivatives. These heterocyclic structures are of significant interest due to their diverse chemical properties and applications.
The synthesis of 5-(2-thienylmethyl)-1,2,4-triazole derivatives often begins with the reaction of 2-thiopheneacetic acid hydrazide with isothiocyanates or isocyanates to form the corresponding thiosemicarbazides or semicarbazides. These intermediates then undergo cyclization in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH), to yield 1,2,4-triazole-3-thiones and 1,2,4-triazole-3-ones, respectively. researchgate.net For example, 4-substituted-5-(2-thienylmethyl)-1,2,4-triazol-3-thiones have been synthesized with high yields. researchgate.net
Another route involves the reaction of potassium N′-(2-thienylacetyl)hydrazinecarbodithioate with hydrazine hydrate. researchgate.netuaic.ro This reaction leads to the formation of 4-amino-3-mercapto-5-(2-thienylmethyl)-1,2,4-triazole, a key intermediate that can be further modified. researchgate.netuaic.ro For instance, this aminotriazolethione can be condensed with various aromatic aldehydes to produce Schiff bases or reacted with phenacyl bromides to yield fused triazolothiadiazine systems. uaic.ro
Furthermore, selenated triazole analogs have been developed. The reaction of 2-thiopheneacetic acid hydrazide with phenyl isoselenocyanate produces a selenosemicarbazide (B1623166) intermediate. Subsequent ring closure in an aqueous sodium hydroxide solution yields 4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone. researchgate.net Other derivatives, such as 4-[(2-Hydroxybenzylidene)amino]-5-(2-thienylmethyl)-2H-1,2,4-triazol-3(4H)-one, have been synthesized by warming 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-3-one with salicylaldehyde. researchgate.net
| Derivative Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 4-Phenyl-5-(2-thienylmethyl)-1,2,4-triazol-3-thione | 2-Thienylacetyl-4-phenylthiosemicarbazide, KOH | 87% | 162-163 | researchgate.net |
| 4-(4-Bromophenyl)-5-(2-thienylmethyl)-1,2,4-triazol-3-thione | 2-Thienylacetyl-4-(4-bromophenyl)thiosemicarbazide, KOH | 77% | 146-147 | researchgate.net |
| 4-Allyl-5-(2-thienylmethyl)-1,2,4-triazol-3-thione | 2-Thienylacetyl-4-allylthiosemicarbazide, KOH | 74% | 114-115 | researchgate.net |
| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Potassium 2-(2-(thiophen-2-yl)acetyl)hydrazine-1-carbodithioate, Hydrazine Hydrate | - | - | uaic.ro |
| 4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone | 2-Thiopheneacetic acid hydrazide, Phenyl isoselenocyanate, NaOH | - | - | researchgate.net |
| 4-[(2-Hydroxybenzylidene)amino]-5-(2-thienylmethyl)-2H-1,2,4-triazol-3(4H)-one | 4-Amino-5-(thien-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-3-one, Salicylaldehyde | - | - | researchgate.net |
Redox Chemistry of the Hydrazine Functional Group
The hydrazine moiety in this compound is redox-active, capable of undergoing both oxidation and reduction reactions, which underpins its utility in various chemical transformations.
The oxidation of substituted hydrazines can lead to a variety of products depending on the oxidant and reaction conditions. Generally, the oxidation of the hydrazine group can form diazenes (azo compounds), which may be unstable and decompose further to release nitrogen gas. kombyonyx.com In some cases, oxidation can yield corresponding oxides.
A specific example of an oxidation reaction is observed with a triazole derivative of this compound. During the recrystallization of 4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone in boiling ethanol (B145695), it undergoes partial oxidation to the corresponding 3,3'-di[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazolyl] diselenide. researchgate.net This reaction involves the formation of a diselenide bridge between two triazole molecules, resulting from the oxidation of the selone group.
Furthermore, hydrazones derived from this compound can be oxidized. A patented process describes the oxidation of various hydrazones, including those with a 2-thienylmethyl group, to their corresponding diazo compounds using an oxidizing agent in the presence of a phase transfer catalyst and an oxidation catalyst like iodine. google.com The oxidation of hydrazine in aqueous solutions is known to be slow but is significantly accelerated by catalysts such as copper ions, with the primary products being nitrogen and water. dtic.mil
The hydrazine functional group endows this compound with strong reducing properties. This is notably demonstrated in the field of materials science, particularly for perovskite solar cells. This compound hydrochloride (THC) has been effectively used as a reducing agent to restore degraded perovskite precursor solutions. nih.govunc.eduresearchgate.net In these solutions, detrimental iodine (I₂) can form, which impairs the performance of solar cells. THC can efficiently reduce I₂ back to the iodide ion (I⁻), which restores the precursor solution and leads to a significant improvement in the power conversion efficiency (PCE) of the resulting devices. nih.govunc.eduresearchgate.net
Studies have shown that the addition of THC to aged precursor solutions improved the device efficiency to 23.0%. nih.govunc.edu This performance is comparable or superior to other strong reducing agents like benzylhydrazine (B1204620) hydrochloride (BHC) and propylhydrazine (B1293729) hydrochloride (PHC). nih.gov The electron-rich thienyl group in THC is suggested to enhance its reducing power by stabilizing charge transfer intermediates more effectively than aliphatic or simple aromatic groups.
| Reducing Agent | Application | Effect | Achieved Efficiency | Reference |
| This compound hydrochloride (THC) | Restoration of aged perovskite precursors | Reduces I₂ to I⁻, improving material quality and device performance | 23.0% | nih.gov, unc.edu |
| Benzylhydrazine hydrochloride (BHC) | Restoration of aged perovskite precursors | Reduces I₂ to I⁻, improving material quality and device performance | 23.4% | nih.gov |
| Propylhydrazine hydrochloride (PHC) | Restoration of aged perovskite precursors | Reduces I₂ to I⁻, improving material quality and device performance | 22.6% | nih.gov, unc.edu |
The general mechanism for the reducing action of hydrazines involves the transfer of hydrogen atoms or a proton followed by a hydride. nih.gov The specific pathway can be influenced by the molecular structure and the reaction environment. nih.gov
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity and stereoselectivity are crucial concepts in understanding the outcomes of reactions involving this compound. saskoer.cakhanacademy.org These principles determine which of several possible isomers is preferentially formed.
Regioselectivity refers to the preference for bond formation at one position over another. In this compound, the two nitrogen atoms of the hydrazine moiety are not equivalent—one is substituted with the 2-thienylmethyl group, and the other is not. This inherent asymmetry dictates the regioselectivity of its reactions. For instance, in reactions like N-arylation or acylation, the reaction can occur at either the substituted or unsubstituted nitrogen. The outcome often depends on steric hindrance and the electronic nature of the reactants and catalysts. In the copper-catalyzed N-arylation of hydrazides, a reversal of regioselectivity has been observed depending on the substitution pattern of the aryl iodide. organic-chemistry.org Similarly, in the synthesis of pyrazoles from arylhydrazines and 1,3-dicarbonyl compounds, the cyclization is often completely regioselective. beilstein-journals.org In the coordination of substituted hydrazines like methylhydrazine to metal centers, binding typically occurs through the less sterically hindered, unsubstituted nitrogen atom. kombyonyx.com
Stereoselectivity is the preferential formation of one stereoisomer over another. Reactions involving this compound can create new stereocenters, leading to the possibility of different stereoisomers (enantiomers or diastereomers). A reaction is stereoselective if it yields a predominance of one stereoisomer. saskoer.ca For example, if this compound were to react with a chiral molecule or in the presence of a chiral catalyst, one would expect a degree of stereoselectivity. The coordination of a substituted hydrazine to a metal center can create a chiral center at the bound nitrogen atom, leading to complex NMR spectra due to the presence of different stereoisomers. kombyonyx.com While these general principles of selectivity are fundamental to the reactivity of substituted hydrazines, specific studies detailing the regioselective and stereoselective outcomes in reactions of this compound are not extensively detailed in the surveyed literature.
Derivatization Strategies and Molecular Engineering of 2 Thienylmethyl Hydrazine Analogues
Structural Modification of the Thiophene (B33073) Ring System
The thiophene ring in (2-thienylmethyl)hydrazine analogues is a key site for structural modification to influence the molecule's electronic properties and steric profile. Research has explored several avenues for its functionalization.
One common strategy involves electrophilic substitution reactions directly on the thiophene ring. For instance, formylation can introduce an aldehyde group, and bromination can add bromine atoms to the ring, creating reactive handles for further chemical transformations. googleapis.com These modifications allow for the subsequent coupling of other molecular fragments.
Another approach focuses on modifying substituents already present on the ring. In related thienyl-containing compounds, such as the BET inhibitor JQ1, the methyl group on the thiophene ring has been identified as a primary site of in vivo metabolism. nih.gov To improve pharmacokinetic properties, this "metabolic soft spot" can be engineered. A successful strategy involves replacing the hydrogens of the methyl group with deuterium, creating a trideuterated analog. nih.gov This isosteric modification, which minimally alters the molecule's size, can significantly enhance metabolic stability due to the kinetic isotope effect. nih.gov This approach of targeted deuteration or fluorination demonstrates how subtle changes to the thiophene ring's substituents can lead to significant improvements in a molecule's properties. nih.gov
Substitution on the Hydrazine (B178648) Nitrogen Atoms
The hydrazine moiety (-NH-NH₂) of this compound offers two nitrogen atoms that can be substituted, leading to a wide array of derivatives. wikipedia.org Hydrazines can be classified based on their substitution pattern, such as monosubstituted or asymmetrically disubstituted, where both substituents are on the same nitrogen atom. wikipedia.org
A primary derivatization method is N-alkylation or N-arylation. This can be achieved by reacting the hydrazine with alkylating agents like alkyl halides. wikipedia.org However, for more controlled and sophisticated applications like peptide synthesis, the nitrogen atoms are often functionalized with protecting groups. One such strategy is the use of the 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) group to protect one of the hydrazine nitrogens. researchgate.net The other nitrogen can then bear the desired side chain, such as the (2-thienylmethyl) group. researchgate.net This approach creates stable, storable building blocks that can be activated and incorporated into larger molecules in a controlled manner. researchgate.net The Ddz group is particularly useful as it can be removed under mild conditions, which are orthogonal to other common protecting groups like Fmoc and Boc, making it highly compatible with standard solid-phase synthesis strategies. researchgate.net
Synthesis of Thienyl-Containing Acylhydrazines and Semicarbazones
The reactivity of the hydrazine group is central to the synthesis of various derivatives, including acylhydrazines and semicarbazones, which are valuable intermediates and pharmacophores.
Acylhydrazines are typically synthesized through the condensation of a hydrazine derivative with a carboxylic acid or its activated form. Thienyl-containing acylhydrazines have been prepared by reacting hydrazides, such as oxaloyldihydrazide, with 2-thiophenecarboxaldehyde in a 1:2 molar ratio. tandfonline.com This reaction, often carried out under reflux in ethanol (B145695) with a catalytic amount of acid, yields Schiff bases derived from the acylhydrazine core. tandfonline.comtandfonline.com These acylhydrazine derivatives can exist in equilibrium between keto and enol tautomeric forms, a property that influences their coordination chemistry with metal ions. tandfonline.comnih.gov
Semicarbazones are formed by the reaction of a carbonyl compound (aldehyde or ketone) with semicarbazide (B1199961). Thienyl-containing semicarbazones are readily synthesized from precursors like 2-thiophenecarbaldehyde or thienyl chalcones. patsnap.comnih.gov Modern, environmentally friendly methods for this synthesis include solvent-free ball-milling. iust.ac.irresearchgate.net This mechanochemical approach involves milling stoichiometric amounts of the thienyl aldehyde with semicarbazide hydrochloride at room temperature, often resulting in quantitative yields of the corresponding semicarbazone in a short time. iust.ac.irresearchgate.net The resulting products are typically highly crystalline and stable solids. researchgate.net
The table below summarizes representative synthetic methods for thienyl-containing semicarbazones.
| Precursor | Reagent | Method | Product Type | Reference |
| 4-chlorobenzaldehyde | Semicarbazide HCl | Ball-milling (45 min, RT) | Semicarbazone | iust.ac.irresearchgate.net |
| 2-Thiophenecarbaldehyde | Semicarbazide | Ethanolic solution with acid | Semicarbazone | nih.gov |
| 1-(4-fluorophenyl)-3-(2-thienyl)-2-propen-1-one | Semicarbazide | Aqueous ethanol solution | Thiophene chalcone (B49325) semicarbazone | patsnap.com |
| 2-Furanecarboxaldehyde | Oxamide | Reflux in ethanol with H₂SO₄ | Schiff Base Ligand | tandfonline.com |
Incorporation of this compound into Polymeric and Oligomeric Frameworks
The unique structure of this compound allows it to be used as a monomeric unit for the construction of larger oligomeric and polymeric structures. A particularly significant application is in the synthesis of azapeptides, which are peptide mimics with enhanced stability against enzymatic degradation. mdpi.comnih.gov
Azapeptides are analogues in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.netspringernature.com This substitution can preserve the biological activity of the parent peptide while improving its therapeutic profile. nih.gov The synthesis of azapeptides requires the incorporation of functionalized hydrazine derivatives into the growing peptide chain. mdpi.com
The incorporation of a this compound moiety to create an "aza-amino acid" residue presents a synthetic challenge due to the altered steric and electronic properties of Nα-alkylated hydrazines, which can exhibit low reactivity. mdpi.com To overcome this, two primary strategies have been developed: the submonomer approach and the use of pre-functionalized building blocks.
Submonomer Synthesis: In this route, the aza-amino acid side chain is introduced after the hydrazine backbone has been incorporated into the peptide sequence. mdpi.com This often involves the use of a semicarbazone intermediate on the solid-phase resin. This method avoids the difficult coupling step of a sterically hindered N-alkylated hydrazine. mdpi.com
Pre-functionalized Building Blocks: This is a more direct approach where the hydrazine is prepared with the desired side chain and appropriate protecting groups before being introduced into the peptide synthesizer. For a (2-thienylmethyl) side chain, this would involve using N'-((Thiophen-2-yl)methyl)hydrazinecarbohydrazide derivatives. To make them compatible with solid-phase peptide synthesis (SPPS), these building blocks are often protected. researchgate.net Recently, a platform using S-ethyl thiocarbazates as stable, bench-top precursors for aza-amino acids has been developed. nih.govspringernature.com These thiocarbazates, functionalized with various side chains, can be activated under mild conditions and coupled using standard SPPS instruments, achieving excellent conversion rates. nih.gov This methodology facilitates a "peptide editing" approach, where specific amino acids in a sequence can be replaced with aza-amino acids to optimize therapeutic characteristics like biological half-life. nih.govspringernature.com
The table below outlines key features of different azapeptide synthesis strategies.
| Synthesis Strategy | Key Feature | Advantage | Reference |
| Submonomer Synthesis | Side chain introduced after backbone incorporation on resin | Avoids coupling of low-reactivity Nα-alkylated hydrazines | mdpi.com |
| Ddz-Protected Hydrazines | Pre-functionalized building blocks with orthogonal protection | Compatible with both Fmoc and Boc SPPS strategies | researchgate.net |
| Thiocarbazate Platform | Bench-stable aza-amino acid precursors | Universal approach compatible with standard peptide synthesizers; enables rapid "peptide editing" | nih.govspringernature.com |
Coordination Chemistry and Ligand Design with 2 Thienylmethyl Hydrazine
(2-Thienylmethyl)hydrazine as a Monodentate and Bidentate Ligand
Information regarding the specific coordination modes of this compound as a discrete monodentate or bidentate ligand in simple coordination complexes is not detailed in the available search results. Its application has been demonstrated primarily in more complex, functional materials where it is tethered to a solid support.
Synthesis and Characterization of Metal Complexes
The synthesis of ruthenium(II)-containing nanomaterials utilizing this compound as a surface ligand has been successfully demonstrated. nih.govresearchgate.net This work focuses on constructing a pH-responsive drug delivery system by anchoring a cytotoxic ruthenium complex onto mesoporous silica (B1680970) nanoparticles (MSN).
The synthesis involves a multi-step process:
Preparation of Mesoporous Silica Nanoparticles (MSN): MSN are synthesized and subsequently functionalized with amino groups using agents like aminopropyltriethoxysilane (APTES). nih.gov
Surface Modification: The amino-functionalized MSN are further modified to introduce carboxyl groups. nih.gov
Hydrazone Linkage Formation: this compound, referred to as H1 in the study, is attached to the modified MSN surface via a pH-responsive hydrazone bond. This is achieved by reacting the hydrazine (B178648) with the carboxyl-activated surface of the nanoparticles. nih.govproquest.com
Ruthenium Coordination: The final nanomaterial, designated MSN-H1[Ru] , is formed by the coordination of a ruthenium(II) center to the surface-bound this compound ligand. nih.govresearchgate.net
This synthetic approach creates a stable, solid-supported ruthenium complex designed for controlled release applications. nih.gov
No specific information was found in the search results regarding the synthesis and characterization of iridium-based complexes with this compound.
No specific information was found in the search results regarding the coordination of this compound with other transition metals.
Design of Stimuli-Responsive Coordination Systems Utilizing this compound
This compound has been integrated into advanced, stimuli-responsive systems designed for targeted therapeutic applications. Its chemical properties are harnessed to create linkages that respond to specific environmental triggers, such as changes in pH. nih.govproquest.com
A key application of this compound is its use as a pH-responsive tethering ligand in drug delivery systems based on mesoporous silica nanoparticles (MSN). nih.govresearchgate.net These systems are designed to selectively release cytotoxic ruthenium(II) complexes in the acidic microenvironment of tumors (pH 6.0-7.0), while remaining stable at the physiological pH of healthy tissues (pH 7.4). nih.govnih.gov
The core of this stimuli-responsive behavior is the hydrazone bond formed between the MSN carrier and the this compound ligand, which holds the ruthenium complex. nih.gov This hydrazone linkage is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the bond and the subsequent release of the ruthenium therapeutic. nih.govnih.gov
Research has demonstrated the pH-dependent release kinetics of the ruthenium complex from the MSN-H1[Ru] nanomaterial. Spectrophotometric and inductively coupled plasma optical emission spectrometry (ICP-OES) measurements confirmed an enhanced release of the Ru(II) complex at lower pH values. nih.govproquest.com The cumulative release of the ruthenium payload is significantly higher and faster at pH 5.0 and 6.0 compared to the minimal release observed at pH 7.4 over a 48-hour period. nih.gov
The data below summarizes the percentage of Ruthenium released from the MSN-H1[Ru] nanocarrier at different pH values over time.
| Time | Cumulative Ru Release at pH 5.0 (%) | Cumulative Ru Release at pH 6.0 (%) | Cumulative Ru Release at pH 7.4 (%) |
|---|---|---|---|
| 15 min | ~15 | ~12 | ~2 |
| 30 min | ~25 | ~20 | ~3 |
| 1 h | ~40 | ~30 | ~4 |
| 2 h | ~55 | ~40 | ~5 |
| 4 h | ~68 | ~50 | ~6 |
| 24 h | ~80 | ~65 | ~8 |
| 48 h | ~85 | ~70 | ~10 |
Data is estimated from graphical representations in the source material nih.gov and represents the approximate trend of pH-responsive release.
This targeted release mechanism demonstrates the successful use of this compound in designing sophisticated, stimuli-responsive coordination systems for potential cancer therapy. nih.gov
Advanced Characterization Techniques for 2 Thienylmethyl Hydrazine and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques provide a wealth of information regarding the structural features and electronic properties of molecules by measuring their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (2-thienylmethyl)hydrazine and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) bridge, and the hydrazine (B178648) moiety. The three protons of the thiophene ring typically appear as multiplets in the aromatic region (δ ≈ 6.8-7.4 ppm). The methylene (-CH₂-) protons adjacent to the thiophene ring and the hydrazine group would likely appear as a singlet or a multiplet in the range of δ ≈ 3.5-4.5 ppm. The protons on the hydrazine (-NH-NH₂) group are often broad and their chemical shift can vary depending on the solvent and concentration, but are typically found in the δ ≈ 3.5-5.0 ppm range. For instance, in related hydrazone derivatives, the N-H proton signal can be observed as a singlet. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The thiophene ring carbons would show signals in the aromatic region (δ ≈ 120-145 ppm). The methylene carbon signal would be expected in the aliphatic region, typically around δ ≈ 40-50 ppm. In derivatives like hydrazones, the C=N carbon exhibits a characteristic signal in the range of δ ≈ 140-160 ppm. rsc.org
Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| Thiophene C2-H | 6.9 - 7.4 (multiplet) | 140 - 145 |
| Thiophene C3-H | 6.8 - 7.2 (multiplet) | 125 - 128 |
| Thiophene C4-H | 6.8 - 7.2 (multiplet) | 124 - 127 |
| Thiophene C5-H | 6.9 - 7.4 (multiplet) | 123 - 126 |
| -CH₂- | 3.5 - 4.5 (singlet) | 40 - 50 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
In studies of related thiophene-based hydrazone derivatives, detailed ¹H and ¹³C NMR analyses have been crucial for confirming the synthesized structures. rsc.org For example, ¹⁵N-NMR has also been used to study the metabolism of hydrazine, identifying metabolites through characteristic nitrogen chemical shifts. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
N-H Stretching: The hydrazine moiety is characterized by N-H stretching vibrations, which typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region for secondary amines (R₂N-H) and primary amines (R-NH₂), respectively. pressbooks.pub These bands are generally less intense and sharper than the broad O-H bands from alcohols. pressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹), while aliphatic C-H stretching from the methylene group occurs just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.publibretexts.org
C=C Stretching: The C=C stretching vibrations within the thiophene ring usually appear in the 1640-1680 cm⁻¹ region. pressbooks.pub
N-H Bending: The N-H bending vibration (scissoring) of the -NH₂ group is typically observed around 1614 cm⁻¹. researchgate.net
C-N Stretching: The C-N stretching vibration is expected in the 1200-1258 cm⁻¹ range. researchgate.net
Thiophene Ring Vibrations: The thiophene ring also gives rise to characteristic ring stretching and C-S stretching vibrations at lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the thiophene ring and the N-N stretch (around 1100 cm⁻¹) are often strong in the Raman spectrum. researchgate.net For hydrazine, Raman spectra have been used to study changes in hydrogen bonding under high pressure. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Hydrazine) | Stretching | 3300 - 3500 | 3300 - 3500 |
| C-H (Thiophene) | Stretching | 3020 - 3100 | 3020 - 3100 |
| C-H (Methylene) | Stretching | 2850 - 2960 | 2850 - 2960 |
| C=C (Thiophene) | Stretching | 1640 - 1680 | 1640 - 1680 |
| N-H (Hydrazine) | Bending | ~1614 | ~1614 |
| C-N | Stretching | 1200 - 1258 | 1200 - 1258 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For this compound, the thiophene ring is the primary chromophore.
Thiophene itself exhibits strong absorption bands resulting from π → π* transitions. researchgate.net The presence of the methylhydrazine substituent can cause a shift in the absorption maxima (λ_max) and a change in molar absorptivity compared to unsubstituted thiophene. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide insights into the electronic interaction between the substituent and the aromatic ring. In related systems, the addition of hydrazine to a chromophore can induce significant shifts in the UV-Vis absorption spectrum. nih.govnih.gov For example, in one study, the addition of hydrazine to a probe molecule shifted the maximum absorption from 365 nm to 370 nm. nih.gov The electronic spectra of thiophene derivatives are influenced by low-lying π → π* and π → σ* transitions, which result in prominent broad absorption bands. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight.
The molecular ion then undergoes fragmentation, breaking at its weakest bonds to form smaller, stable ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, likely fragmentation pathways include:
Cleavage of the C-C bond between the methylene group and the thiophene ring, leading to the formation of a stable thienylmethyl cation (tropylium-like ion) at m/z 97.
Cleavage of the C-N bond between the methylene group and the hydrazine moiety.
Loss of hydrazine-related fragments such as NH₂, N₂H₃, or N₂H₄ from the molecular ion.
Fragmentation of the thiophene ring itself.
Studies on the mass spectral fragmentation of related hydrazine and thiophene derivatives have helped to elucidate their structures by identifying characteristic fragment ions. researchgate.netraco.cat For example, the mass spectrum of benzylhydrazine (B1204620) shows a molecular ion peak and fragments corresponding to the loss of hydrazine moieties and the formation of the stable benzyl (B1604629) cation. nist.gov
Diffraction Methods for Solid-State Structure Determination
While spectroscopic methods reveal the structure of molecules in solution or the gas phase, diffraction techniques are essential for determining the precise arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the electron density map of the molecule and thereby determine the precise positions of all atoms.
This technique provides a wealth of structural information for derivatives of this compound, including:
Bond lengths and angles: Accurate measurement of all bond distances and angles within the molecule.
Conformation: The exact spatial orientation of the thiophene ring relative to the methylhydrazine side chain.
Intermolecular interactions: Identification of hydrogen bonds (e.g., between hydrazine N-H groups and acceptor atoms on adjacent molecules) and other non-covalent interactions that dictate the crystal packing. mdpi.commdpi.com
For example, the crystal structure of a related compound, thiophene-2-carbaldehyde (B41791) azine, was determined to be essentially planar. nih.gov In another study of a copper(II) complex with a hydrazone ligand derived from thiophene, X-ray diffraction revealed a nearly square planar coordination environment around the metal, stabilized by extensive hydrogen bonding. mdpi.com The analysis of triazine-based hydrazone derivatives also relied on single-crystal X-ray diffraction to unequivocally confirm their structures. mdpi.com
Illustrative Crystallographic Data for a Related Thiophene Derivative (Thiophene-2-carbaldehyde azine)
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₀H₈N₂S₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n (assumed from context) | nih.gov |
| a (Å) | 9.681 (2) | nih.gov |
| b (Å) | 11.399 (3) | nih.gov |
| c (Å) | 9.694 (2) | nih.gov |
| β (°) | 100.850 (9) | nih.gov |
This level of detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies.
Powder X-ray Diffraction (XRD) for Material Crystallinity
Powder X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for determining the crystalline nature of a material. ucmerced.edu When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the material's atomic structure. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present. ucmerced.edu
For this compound and its derivatives, such as Schiff base complexes, XRD analysis is employed to confirm their crystalline structure. researchgate.net The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a well-ordered, crystalline material. Conversely, a broad, diffuse halo suggests an amorphous or non-crystalline nature. The average crystallite size of the material can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net Analysis of XRD patterns for various metal complexes of hydrazine derivatives has confirmed their crystalline phase, with the patterns recorded across a 2θ range typically from 0° to 80°. researchgate.net
| Parameter | Description | Typical Observation for Crystalline Hydrazine Derivatives |
| Diffraction Peaks | Intensity maxima at specific 2θ angles. | Sharp, well-defined peaks indicating long-range atomic order. researchgate.net |
| Peak Position | Governed by the lattice parameters of the crystal structure. | Unique to the specific compound's crystal structure. |
| Peak Intensity | Related to the arrangement of atoms within the crystal lattice. | Varies depending on the crystal structure and preferred orientation. |
| Peak Broadening | Inversely related to the size of the crystalline domains. | Narrower peaks suggest larger crystallite sizes. |
Microscopic and Surface Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. It utilizes a focused beam of electrons to scan the sample's surface, generating detailed images that reveal information about its topography and texture.
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique, often integrated with SEM, used for the elemental analysis of a sample. wikipedia.orgoxinst.com The electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for the determination of the sample's elemental composition. wikipedia.org
For this compound, EDS analysis serves to confirm the presence and relative abundance of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This qualitative and semi-quantitative information is vital for verifying the purity and stoichiometry of the synthesized compound and its derivatives. The technique can map the elemental distribution across a sample's surface, ensuring compositional homogeneity.
Table 1: Theoretical Elemental Composition of this compound (C₅H₈N₂S)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % by Weight |
| Carbon | C | 12.011 | 60.055 | 46.88% |
| Hydrogen | H | 1.008 | 8.064 | 6.29% |
| Nitrogen | N | 14.007 | 28.014 | 21.87% |
| Sulfur | S | 32.06 | 32.06 | 25.02% |
Electrochemical Studies (e.g., Cyclic Voltammetry)
Electrochemical techniques are essential for investigating the redox properties of compounds. Cyclic Voltammetry (CV) is a widely used method to study the electrochemical behavior of species in solution. epa.gov It involves scanning the potential of a working electrode and measuring the resulting current, providing information about oxidation and reduction processes.
The electrochemical oxidation of hydrazine and its derivatives is a subject of significant research, particularly for the development of electrochemical sensors. rsc.orgnih.gov CV studies on this compound would reveal its oxidation potential, the reversibility of the redox process, and the mechanism of electron transfer. In a typical CV experiment for a hydrazine derivative, an anodic (oxidation) peak is observed, and the peak current is often found to be linearly proportional to the concentration of the compound. electrochemsci.org This relationship forms the basis for quantitative analysis. The choice of electrode material and pH of the supporting electrolyte can significantly influence the voltammetric response. electrochemsci.orgmdpi.com
Table 2: Representative Cyclic Voltammetry Data for Hydrazine Oxidation
This table illustrates the typical relationship between scan rate and the resulting anodic peak current observed during the electrochemical oxidation of a hydrazine compound.
| Scan Rate (mV/s) | Anodic Peak Potential (V vs. Ag/AgCl) | Anodic Peak Current (µA) |
| 20 | 0.45 | 15.2 |
| 40 | 0.47 | 21.5 |
| 60 | 0.48 | 26.3 |
| 80 | 0.50 | 30.4 |
| 100 | 0.51 | 34.0 |
Data are representative and based on typical behavior reported for hydrazine derivatives. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is invaluable for determining the thermal stability of materials, studying their decomposition kinetics, and analyzing their composition. etamu.edu
For this compound and its derivatives, TGA provides a clear picture of their stability at elevated temperatures. A TGA curve plots the percentage of remaining mass against temperature. A stable compound will show a flat curve until its decomposition temperature is reached, at which point a sharp drop in mass occurs. The temperatures at which mass loss occurs and the percentage of mass lost in each step can provide insights into the decomposition mechanism. For example, the thermal decomposition of hydrazine is known to be an exothermic process, and TGA can determine the onset temperature of this decomposition. researchgate.net
Table 3: Illustrative TGA Data for a Hypothetical this compound Derivative
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 180 - 250 | 25% | Loss of a side chain or functional group. |
| 2 | 250 - 400 | 60% | Major decomposition of the thienyl and hydrazine core structure. |
| Residue | > 400 | 15% | Formation of a stable char or residue. |
This data is illustrative and represents a potential decomposition pathway.
Computational and Theoretical Investigations of 2 Thienylmethyl Hydrazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and reactivity of molecules. These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and other electronic properties. For (2-Thienylmethyl)hydrazine, such calculations would be invaluable in predicting its chemical behavior.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore the electronic properties of hydrazine (B178648) derivatives. imist.ma By calculating the molecular orbitals, one can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, which is rich in non-bonding electrons. The LUMO, on the other hand, would likely be distributed over the thienyl ring, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the electronic structure in more detail. NBO analysis provides information about charge distribution on different atoms, hybridization, and delocalization of electron density through hyperconjugative interactions. In this compound, NBO analysis would likely reveal a significant negative charge on the nitrogen atoms of the hydrazine group and on the sulfur atom of the thienyl ring, indicating these as potential sites for electrophilic attack.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the reactivity of this compound. These descriptors are presented in the table below.
| Reactivity Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value for the hydrazine moiety would indicate its role as the primary electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. The thienyl ring would likely have a more favorable electron affinity. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A smaller value indicates higher reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity to react. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
Conformational Analysis and Isomerism
The three-dimensional structure of a molecule is critical to its function and reactivity. This compound can exist in various conformations due to the rotation around the C-C and C-N single bonds. Conformational analysis, typically performed using quantum chemical methods, involves calculating the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states between them.
For this compound, the key dihedral angles to consider would be the one describing the orientation of the thienyl ring relative to the hydrazine group and the internal dihedral angle of the hydrazine moiety itself. It is known that hydrazine and its derivatives can adopt gauche and anti (or trans) conformations. Quantum chemical calculations would be able to predict the relative energies of these conformers and the energy barriers for their interconversion.
Isomerism, such as cis-trans isomerism, is also a possibility, particularly in derivatives where the hydrazine is substituted on both nitrogen atoms. While this compound itself does not exhibit cis-trans isomerism around the N-N bond, understanding the rotational barriers and conformational preferences is crucial for predicting its interactions with other molecules. Studies on similar hydrazine systems have shown that the relative stability of conformers can be influenced by solvent effects, which can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov
Molecular Dynamics Simulations for Structural Dynamics and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, an MD simulation would typically be performed in a solvent, such as water, to mimic realistic conditions. The simulation would reveal the flexibility of the molecule, the accessible conformations, and the timescale of conformational changes. It would also provide insights into the interactions between this compound and the solvent molecules, such as the formation and breaking of hydrogen bonds between the hydrazine moiety and water.
MD simulations are particularly useful for studying how the molecule interacts with other solutes or with a biological macromolecule. By placing this compound in a simulation box with other molecules, one can observe how they associate and the nature of the intermolecular forces that govern these interactions.
Docking and Interaction Energy Calculations in Chemical Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org This is most commonly used to predict the binding of a small molecule ligand to a protein target. Although no specific docking studies on this compound are reported, the methodology is broadly applicable.
In a hypothetical docking study, this compound would be treated as the ligand, and a target protein would be the receptor. The docking algorithm would explore a large number of possible binding poses of the ligand in the active site of the protein and score them based on a scoring function that estimates the binding affinity. The results would provide a prediction of the most likely binding mode and an estimate of the binding energy.
The thienyl group of this compound can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues of a protein. mdpi.com The hydrazine moiety is a good hydrogen bond donor and acceptor. A successful docking pose would likely involve a combination of these interactions.
Following the docking, more accurate interaction energy calculations can be performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods use snapshots from an MD simulation of the ligand-protein complex to calculate the binding free energy, providing a more refined estimate of the binding affinity.
Prediction of Spectroscopic Properties through Computational Models
Computational models can be used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an experimental IR spectrum. By comparing the calculated and experimental spectra, one can confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies from the hydrazine group, and C-H and C-S stretching from the thienyl ring.
NMR chemical shifts and coupling constants can also be calculated with a high degree of accuracy using quantum chemical methods. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to aid in structure elucidation.
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of the electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-system of the thienyl ring and the non-bonding electrons of the hydrazine moiety.
The table below summarizes the types of spectroscopic data that can be predicted for this compound using computational models.
| Spectroscopic Technique | Predicted Properties | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (1H, 13C) and coupling constants | DFT (GIAO method) |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths | Time-Dependent DFT (TD-DFT) |
Q & A
Basic: What are the optimized synthetic routes for (2-Thienylmethyl)hydrazine derivatives, and how do reaction conditions influence yield and purity?
The synthesis typically involves hydrazinolysis of esters or activated intermediates. For example, methyl 2-thienylacetate reacts with hydrazine hydrate in ethanol at 80°C to yield 2-(thien-2-yl)acetohydrazide (75% yield after recrystallization) . Alternative methods using activated esters or amides with hydrazine achieve >90% purity, as demonstrated for thiophenecarbohydrazides. Key factors include solvent choice (ethanol for solubility), stoichiometric excess of hydrazine (1.5 equiv.), and purification via cold ethanol/ether washes to remove unreacted precursors .
Basic: Which spectroscopic or crystallographic methods are most effective for characterizing this compound derivatives?
X-ray crystallography is critical for structural confirmation. For instance, 2-thiophenecarbohydrazide crystallizes in the monoclinic system (space group P2₁/c), with cell parameters a = 6.1202 Å, b = 8.3907 Å, and β = 98.6577°, validated by R(F) = 0.0455 . Spectroscopic methods like NMR (for thiophene proton environments) and IR (N–H stretches at ~3300 cm⁻¹) complement crystallographic data.
Advanced: How do computational studies inform the design of hydrazine-based catalysts in organic reactions?
Density functional theory (DFT) reveals reaction pathways and energy barriers. For carbonyl–olefin metathesis, [2.2.2]-bicyclic hydrazines lower activation barriers by 8–10 kcal/mol compared to [2.2.1] analogs, enabling faster cycloreversion. Computational screening of six hydrazines identified steric and electronic optimizations, validated experimentally via substrate scope studies . Similar DFT approaches guide graphene oxide reduction mechanisms, highlighting temperature-dependent de-epoxidation pathways .
Advanced: What mechanisms underlie the catalytic decomposition of hydrazine derivatives for hydrogen production, and how can they be optimized?
Hydrazine decomposition proceeds via N–N bond cleavage, influenced by catalyst choice (e.g., Ir, Ni). Low-temperature (<100°C) routes favor NH₃ and N₂, while high-temperature (>300°C) processes yield H₂. Activation via adsorbed intermediates (e.g., N₂H₃) on metal surfaces dictates selectivity. Optimizing support materials (e.g., Al₂O₃) and promoter metals (e.g., CeO₂) enhances H₂ yield and reduces byproducts .
Basic: What analytical techniques are recommended for quantifying hydrazine derivatives in complex matrices?
Spectrophotometric methods using potassium permanganate (λₘₐₓ = 546 nm, ε = 2192 L·mol⁻¹·cm⁻¹) enable quantification via redox titration . For biological matrices, HPLC with PMA (phosphomolybdic acid) derivatization improves sensitivity, achieving detection limits of 0.1 µg/mL in 0.1 M HCl .
Advanced: How does proteomic analysis reveal the hepatotoxic effects of hydrazine derivatives, and what biomarkers are implicated?
2-D DIGE proteomics in rat liver identified 20 proteins dysregulated by hydrazine exposure. Downregulated proteins (e.g., Cyp2e1, involved in lipid metabolism) and upregulated stress-response proteins (e.g., Hsp70) correlate with dose-dependent toxicity. Multivariate analysis (PCA/PLSR) highlights Ca²⁺ homeostasis disruption and thyroid hormone pathway interference as key mechanisms .
Advanced: What role do hydrazine derivatives play in enhancing the efficiency of perovskite solar cells?
This compound hydrochloride (THC) reduces I₂ in perovskite precursors, suppressing defect formation. THC-treated devices achieve 23% efficiency (vs. 19% for controls) by passivating iodine vacancies and improving crystallinity. Similar hydrazines (e.g., propylhydrazine) restore aged precursor stability, demonstrating broad applicability .
Basic: What are the key considerations in designing hydrazine-based reagents for carbonyl group identification?
Hydrazines form stable hydrazones with aldehydes/ketones. Phenylhydrazine derivatives require acidic conditions (HCl/ethanol) and reflux (1–2 h) for quantitative conversion. Melting point analysis of hydrazones (e.g., benzaldehyde phenylhydrazone, m.p. 156°C) enables carbonyl identification .
Advanced: How does the molecular structure of hydrazine derivatives influence their reactivity in ring-opening metathesis reactions?
Bicyclic hydrazines ([2.2.2] vs. [2.2.1]) exhibit enhanced reactivity due to reduced ring strain and stabilized transition states. Substituents at the hydrazine nitrogen (e.g., thienyl groups) modulate electron density, accelerating cycloaddition steps. Computational modeling predicts steric effects on dienophile binding, guiding catalyst design .
Basic: What are the critical steps in recrystallization and purification of this compound derivatives to ensure high purity?
Post-synthesis, residues are washed with cold ethanol (2 × 10 mL) to remove polar impurities, followed by ether (2 × 10 mL) to eliminate non-polar byproducts. Recrystallization from hot ethanol yields crystals with >95% purity, validated by sharp melting points (e.g., 90–91°C for 2-(thien-2-yl)acetohydrazide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
